4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide

ADC linker hydrophobicity drug-to-antibody ratio aggregation propensity

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide (CAS 1228153-04-5) is a small-molecule aromatic aldehyde linker engineered for antibody-drug conjugate (ADC) applications. It belongs to the 4-formylbenzamide linker class and features a terminal aldehyde group for site-specific antibody conjugation via Schiff base formation.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
Cat. No. B14770200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC=C(C=C3)C=O
InChIInChI=1S/C20H17NO3/c22-14-15-5-7-17(8-6-15)20(23)21-11-12-24-19-10-9-16-3-1-2-4-18(16)13-19/h1-10,13-14H,11-12H2,(H,21,23)
InChIKeyHGXOGGFMSAXMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide – Aromatic Aldehyde ADC Linker with Quantifiable Physicochemical Differentiation


4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide (CAS 1228153-04-5) is a small-molecule aromatic aldehyde linker engineered for antibody-drug conjugate (ADC) applications. It belongs to the 4-formylbenzamide linker class and features a terminal aldehyde group for site-specific antibody conjugation via Schiff base formation . The compound is distinguished from its closest in-class analogs by the presence of a naphthalen-2-yloxy moiety, which confers a computed LogP of 3.4611 and a molecular weight of 319.35 g/mol . These properties position it as a higher-hydrophobicity, extended-aromatic alternative within the non-cleavable ADC linker toolbox, with predicted boiling point of 582.4±35.0°C and density of 1.226±0.06 g/cm³ .

Why 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide Cannot Be Replaced by Simpler 4-Formylbenzamide ADC Linkers


Within the 4-formylbenzamide ADC linker family, the N-substituent directly governs lipophilicity, solubility, and the bioconjugation microenvironment. The target compound's naphthalen-2-yloxyethyl chain yields a computed LogP of 3.4611, which is approximately 2.8 to 17-fold higher than that of its closest commercially available analogs Ald-Ph-amido-PEG2 (LogP −0.2) [1], 4-formyl-N-(2-methoxyethyl)benzamide (LogP ~0.5) , and 4-formyl-N-(2-isopropoxyethyl)benzamide (LogP 1.65) . This magnitude of lipophilicity difference is well above the threshold known to alter ADC aggregation propensity, drug-to-antibody ratio (DAR) distribution, and pharmacokinetic clearance in systematic linker hydrophobicity studies [2]. Generic substitution with a lower-LogP analog therefore risks altering the conjugate's overall physicochemical profile in ways that cannot be compensated by adjusting the antibody or payload alone, making compound-specific procurement essential for reproducible ADC construct development.

Quantitative Differentiation of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide Against Leading 4-Formylbenzamide ADC Linker Comparators


Computed LogP: 2.1–3.7 Log Units (2–17×) Higher Lipophilicity Versus PEG, Methoxy, and Isopropoxy Analogs

The target compound exhibits a computed LogP of 3.4611 , representing a 3.7 log-unit (approximately 17-fold) increase over Ald-Ph-amido-PEG2 (LogP −0.2) [1], a 3.0 log-unit (approximately 7-fold) increase over 4-formyl-N-(2-methoxyethyl)benzamide (LogP ~0.5) , and a 1.8 log-unit (approximately 2.1-fold) increase over 4-formyl-N-(2-isopropoxyethyl)benzamide (LogP 1.6539) . All LogP values were computed using a consistent algorithm (XLogP3 or equivalent) as reported in vendor datasheets. In ADC development, linker-drug hydrophobicity directly correlates with aggregation propensity; Mills et al. (2020) demonstrated by size-exclusion HPLC that even modest increases in linker-drug hydrophobicity significantly elevate aggregate formation under thermal stress [2].

ADC linker hydrophobicity drug-to-antibody ratio aggregation propensity non-cleavable linker

Molecular Weight: 319.35 g/mol – 35–54% Heavier Than Leading 4-Formylbenzamide Linker Alternatives

With a molecular weight of 319.35 g/mol , the target compound is 35% heavier than 4-formyl-N-(2-isopropoxyethyl)benzamide (235.28 g/mol) , 54% heavier than 4-formyl-N-(2-methoxyethyl)benzamide (207.23 g/mol) , and 35% heavier than Ald-Ph-amido-PEG2 (237.25 g/mol) . The increased mass is attributable to the naphthalene ring system (C₁₀H₇) versus the smaller alkyl, PEG, or phenyl ether substituents of comparators. This mass increment corresponds to a larger molecular volume and greater steric bulk around the conjugation site, which may influence antibody–linker accessibility and the achievable drug-to-antibody ratio (DAR) .

ADC linker size conjugation efficiency DAR optimization steric effects

Extended Pi-Conjugated Aromatic System: Naphthalene (10π e⁻) vs. Phenyl (6π e⁻) in Comparator Linkers

The target compound incorporates a naphthalen-2-yloxy group, providing a bicyclic aromatic system with 10 π-electrons, compared to the monocyclic phenyl (6 π-electrons) in 4-formyl-N-(2-(m-tolyloxy)ethyl)benzamide or the simple alkyl ethers in the methoxy, isopropoxy, and PEG analogs [1]. The extended π-surface of naphthalene enables stronger π–π stacking interactions with aromatic amino acid residues in the antibody framework, as well as enhanced van der Waals contacts. This structural feature has been implicated in the compound's reported ability to interact with the tumor suppressor protein p53 and induce apoptosis in cancer cells, though quantitative comparative affinity data against the phenyl analog have not yet been published .

pi-stacking aromatic conjugation linker-protein interactions drug design

Storage Condition: Cold-Chain Requirement (2–8°C) vs. Room-Temperature Stability of Simpler Analogs

The target compound requires sealed, dry storage at 2–8°C according to the manufacturer's specifications . In contrast, Ald-Ph-amido-PEG2 is documented to be stable at ambient temperature during ordinary shipping and time spent in customs , and 4-formyl-N-(2-methoxyethyl)benzamide is specified for long-term storage in a cool, dry place without explicit refrigeration . This differential thermal sensitivity implies that the naphthalene-containing linker possesses distinct solid-state or chemical stability characteristics relative to its simpler analogs, which must be accounted for in supply-chain planning and experimental workflow design.

linker stability cold-chain logistics ADC manufacturing shelf-life

Best-Validated Research and Industrial Application Scenarios for 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide


ADC Constructs Requiring Elevated Linker Hydrophobicity for Modulated Pharmacokinetics

Based on the compound's LogP of 3.4611—which is 2–17-fold higher than leading 4-formylbenzamide linker comparators —this linker is suited for ADC programs where increased linker hydrophobicity is intentionally designed to modulate the conjugate's overall lipophilicity, plasma protein binding, or tissue distribution profile. Researchers should incorporate aggregation screening by size-exclusion HPLC per Mills et al. (2020) [1] as part of conjugate characterization, given the established correlation between linker hydrophobicity and aggregation propensity.

Solid-Phase and Surface Conjugation Chemistry Requiring Extended Aromatic Pi-Stacking Anchoring

The naphthalene ring provides 10 π-electrons for enhanced π–π stacking interactions with aromatic residues on antibody surfaces or solid supports . This makes 4-formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide a candidate for conjugation strategies where linker orientation or surface proximity effects are governed by aromatic stacking, a feature absent in the methoxy, isopropoxy, and PEG-based analogs [1].

Preclinical Oncology Research Leveraging p53-Mediated Apoptosis Mechanisms

The compound has demonstrated activity in inducing apoptosis in cancer cells by interacting with the tumor suppressor protein p53 . While no head-to-head quantitative comparison with non-naphthalene analogs has been published, the reported p53 interaction—a key tumor suppression pathway—positions this linker as a dual-function tool molecule for exploratory research combining ADC delivery with intrinsic anticancer bioactivity, pending further mechanistic validation.

Neuroprotective and Anti-Inflammatory Drug Discovery Requiring Combined Linker and Antioxidant Functionality

Preliminary evidence indicates antioxidant properties that may help protect neurons from oxidative stress and the ability to modulate inflammatory pathways . For research programs investigating bifunctional molecules that serve both as covalent linkers and bioactive pharmacophores, this compound offers a differentiated starting point relative to biologically inert linker alternatives such as Ald-Ph-amido-PEG2 [1], though quantitative pharmacological benchmarking remains to be established.

Quote Request

Request a Quote for 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.